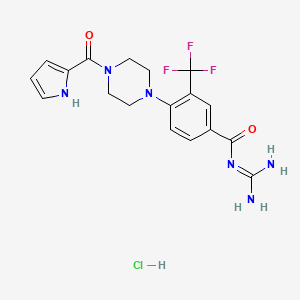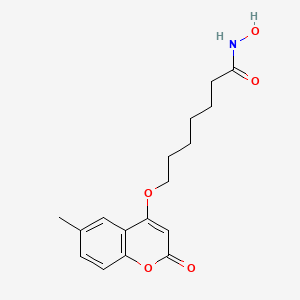
Antibiofilm agent-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiofilm agent-2 is a compound specifically designed to combat biofilm formation by pathogenic microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced extracellular polymeric substance (EPS). These biofilms are notoriously difficult to treat due to their resistance to conventional antibiotics and the host immune system . This compound disrupts the biofilm structure, making the microorganisms more susceptible to treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antibiofilm agent-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route may involve:
Preparation of Intermediates: This step involves the synthesis of key intermediates using reagents such as chloroform, dichloromethanol, and ethers.
Coupling Reactions: The intermediates are then coupled using specific catalysts and solvents to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and efficacy.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Large-scale reactors are used to carry out the synthesis in batches, ensuring consistent quality and yield.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for more efficient production and reduced reaction times.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Antibiofilm agent-2 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Chloroform, dichloromethanol, ethers.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biofilm-disrupting properties .
Applications De Recherche Scientifique
Antibiofilm agent-2 has a wide range of scientific research applications, including:
Mécanisme D'action
Antibiofilm agent-2 exerts its effects by disrupting the biofilm structure and interfering with the quorum-sensing pathways that microorganisms use to communicate and coordinate their activities . The compound targets the extracellular polymeric substance (EPS) matrix, breaking it down and exposing the embedded microorganisms to antimicrobial agents and the host immune system . Additionally, this compound may inhibit the adhesion of microorganisms to surfaces, preventing the initial formation of biofilms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quorum Sensing Inhibitors: Compounds that disrupt microbial communication, such as furanones and acyl-homoserine lactones.
Antimicrobial Peptides: Peptides that have broad-spectrum antimicrobial activity and can disrupt biofilms, such as human beta-defensin 2.
Enzymes: Enzymes like DNase and proteases that degrade the EPS matrix and disperse biofilms.
Uniqueness
Antibiofilm agent-2 is unique in its ability to target multiple aspects of biofilm formation and maintenance. Unlike quorum sensing inhibitors that only disrupt communication, or enzymes that only degrade the EPS matrix, this compound combines these mechanisms to provide a more comprehensive approach to biofilm disruption . This makes it a highly effective agent for preventing and treating biofilm-related infections.
Propriétés
Formule moléculaire |
C17H21NO5 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-hydroxy-7-(6-methyl-2-oxochromen-4-yl)oxyheptanamide |
InChI |
InChI=1S/C17H21NO5/c1-12-7-8-14-13(10-12)15(11-17(20)23-14)22-9-5-3-2-4-6-16(19)18-21/h7-8,10-11,21H,2-6,9H2,1H3,(H,18,19) |
Clé InChI |
PFLRBYJFSPHZRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=O)C=C2OCCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


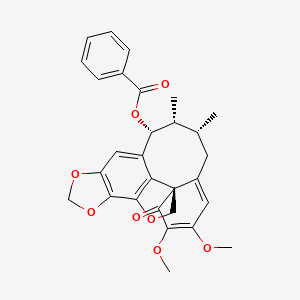
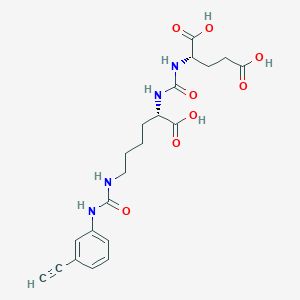
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
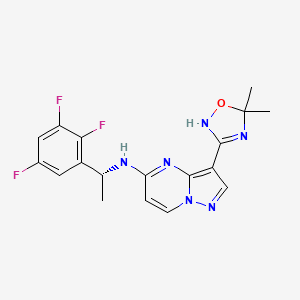
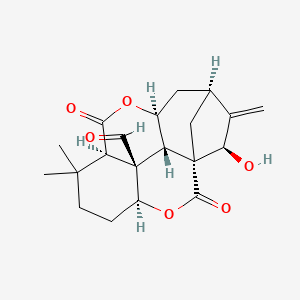

![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)


![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
